molecular formula C19H24FN3O2 B2947922 N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide CAS No. 1436063-35-2

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide

カタログ番号: B2947922
CAS番号: 1436063-35-2
分子量: 345.418
InChIキー: ZBXDCTTVNRKFSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide is a synthetic small molecule featuring a 3-methylbutanamide group attached to a fluorinated phenyl ring. The phenyl ring is further substituted at position 4 with a piperazine-1-carbonyl moiety, where the piperazine ring is modified with a propargyl (prop-2-ynyl) group. This structure combines a lipophilic 3-methylbutanamide tail, a polar piperazine-carboxamide linker, and a propargyl group that may confer unique reactivity or binding properties.

特性

IUPAC Name

N-[2-fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-4-7-22-8-10-23(11-9-22)19(25)15-5-6-17(16(20)13-15)21-18(24)12-14(2)3/h1,5-6,13-14H,7-12H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDCTTVNRKFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide is a compound of interest due to its potential biological activities and pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a molecular formula of C36H40FN9O3C_{36}H_{40}FN_9O_3 and a molecular weight of 665.8 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities.

Research indicates that compounds similar to N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide may exhibit significant interactions with various biological targets, including:

  • Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems may confer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into potential applications:

StudyFindingsImplications
Study 1 Demonstrated significant receptor binding affinity in vitro.Suggests potential use in neurological disorders.
Study 2 Reported cytotoxic effects on specific cancer cell lines.Indicates possible use in cancer therapy.
Study 3 Found modulation of enzyme activity affecting metabolic pathways.May lead to new treatments for metabolic disorders.

類似化合物との比較

Comparison with Structurally Similar Compounds

Modifications on the Phenyl Ring

Halogen Substituents
  • N-[3-Chloro-4-(4-ethylpiperazinyl)phenyl]-3-methylbutanamide (CAS 674305-19-2): Structural Difference: Substitutes the 2-fluoro group with 3-chloro and replaces the propargyl-piperazine with an ethyl-piperazine. The ethyl group on piperazine increases lipophilicity (logP) compared to the propargyl group .
Electron-Withdrawing Groups
  • 4-(3-(2-Fluoro-3-oxo-benzooxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54, ): Structural Difference: Features a benzooxazinone ring linked via a propanoyl group to the piperazine-carboxamide. Impact: The oxazinone ring introduces additional hydrogen-bonding sites and rigidity, which could enhance target affinity but reduce solubility compared to the propargyl-piperazine in the target compound .

Piperazine Ring Modifications

Propargyl vs. Alkyl/Electron-Withdrawing Groups
  • 4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18, ): Structural Difference: Incorporates a trifluoromethylphenyl group on piperazine. Impact: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and altering π-π stacking interactions.
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () :

    • Structural Difference : Substitutes the propargyl group with an ethyl group.
    • Impact : Ethyl groups increase lipophilicity but reduce steric hindrance compared to propargyl. The chair conformation of the piperazine ring is likely conserved, but propargyl’s linear geometry may influence binding pocket interactions .

Amide Linker Variations

  • 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (): Structural Difference: Uses a benzooxazolone-propanoyl linker instead of a direct phenyl-carbonyl linkage. Impact: The extended propanoyl spacer may improve flexibility and bioavailability, whereas the rigid phenyl-carbonyl in the target compound could restrict conformational freedom, affecting target selectivity .

Key Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents logP (Predicted) Notable Features Reference ID
Target Compound C21H25FN4O2 2-Fluoro, Propargyl-piperazine ~2.8 Propargyl enables click chemistry -
N-[3-Chloro-4-(4-ethylpiperazinyl)phenyl]-3-methylbutanamide C17H26ClN3O 3-Chloro, Ethyl-piperazine ~3.2 Higher lipophilicity
Compound 54 () C22H22FN5O4 Benzooxazinone, Fluoro ~1.9 Enhanced hydrogen bonding
Compound 18 () C20H20F3N3O Trifluoromethylphenyl ~3.5 Electron-withdrawing, stable

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。